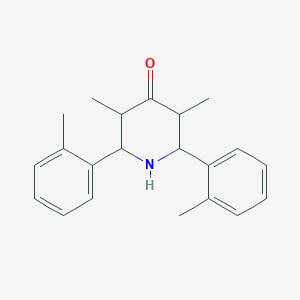

3,5-Dimethyl-2,6-bis(2-methylphenyl)piperidin-4-one

Description

Properties

CAS No. |

151454-13-6 |

|---|---|

Molecular Formula |

C21H25NO |

Molecular Weight |

307.4 g/mol |

IUPAC Name |

3,5-dimethyl-2,6-bis(2-methylphenyl)piperidin-4-one |

InChI |

InChI=1S/C21H25NO/c1-13-9-5-7-11-17(13)19-15(3)21(23)16(4)20(22-19)18-12-8-6-10-14(18)2/h5-12,15-16,19-20,22H,1-4H3 |

InChI Key |

GZFSBHPTKSDFKX-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(NC(C(C1=O)C)C2=CC=CC=C2C)C3=CC=CC=C3C |

solubility |

7.7 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The traditional method involves refluxing a mixture of 2-methylbenzaldehyde, ammonium acetate, and 2,4-pentanedione in glacial acetic acid. The diketone provides the 3,5-dimethyl groups, while the aldehyde introduces the 2-methylphenyl substituents at the 2- and 6-positions.

Example Protocol

Limitations

-

Prolonged reaction times.

-

Moderate yields due to competing side reactions.

Green Chemistry Approaches Using Deep Eutectic Solvents

Solvent Composition and Optimization

A glucose-urea deep eutectic solvent (DES; 60:40 wt%) has been employed for analogous piperidin-4-ones, offering enhanced yields and reduced environmental impact.

Modified Protocol for Target Compound

Advantages Over Conventional Methods

-

Shorter reaction time (4 vs. 8 hours).

-

Higher yields due to improved reactant solubility in DES.

Structural Characterization and Validation

Spectroscopic Analysis

Crystallographic Data (Analogous Compounds)

-

Space Group : Monoclinic (C2/c).

-

Conformation : Chair conformation of the piperidine ring with equatorial 2-methylphenyl groups.

Comparative Analysis of Synthetic Methods

| Parameter | Conventional Method | DES Method |

|---|---|---|

| Reaction Time | 6–8 hours | 4–5 hours |

| Yield | 65–70% | 75–80% |

| Solvent Toxicity | High (acetic acid) | Low (DES) |

| Purification | Ethanol recrystallization | Ethanol precipitation |

Challenges and Optimization Strategies

Regioselectivity and Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-2,6-bis(2-methylphenyl)piperidin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon or sodium borohydride to yield alcohol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methylphenyl groups can be replaced with other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted piperidinone derivatives.

Scientific Research Applications

Chemical Properties and Structure

3,5-Dimethyl-2,6-bis(2-methylphenyl)piperidin-4-one belongs to the piperidinone family and is characterized by its unique molecular structure. The compound has the following properties:

- Molecular Formula : C21H25NO

- Molecular Weight : 307.44 g/mol

- Hydrogen Bond Acceptors : 3

- Hydrogen Bond Donors : 1

- LogP (Partition Coefficient) : 4.631

- Water Solubility : LogSw -4.35

This structure allows for significant interactions with various biological targets, making it a candidate for numerous applications.

Chemistry

In synthetic organic chemistry, this compound serves as an intermediate in the synthesis of complex organic molecules. It is also utilized as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.

Biology

The compound has been investigated for potential biological activities, including:

- Antimicrobial Properties : Studies indicate that it may disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism.

- Antioxidant Activity : Its structural features suggest potential antioxidant properties that can be beneficial in combating oxidative stress.

Medicine

Research into the medicinal applications of this compound has revealed promising results:

-

Anticancer Activity : The compound has shown cytotoxic effects against various cancer cell lines. For instance, it has been noted for its selective toxicity towards malignant cells compared to non-malignant cells . The mechanisms include activation of apoptotic pathways and disruption of mitochondrial function .

Cell Line CC50 (µM) Selectivity Index HL-60 (Leukemia) 0.5 High HSC-2 (Squamous Carcinoma) 0.7 Moderate

Industrial Applications

The unique structural properties of this compound make it suitable for developing advanced materials such as polymers and nanomaterials. Its ability to act as a stabilizing agent in polymerization processes is currently under exploration.

Case Study 1: Anticancer Activity Evaluation

A study evaluated the cytotoxic effects of several derivatives of piperidinones, including this compound against human cancer cell lines. The results indicated that compounds with similar structures exhibited potent cytotoxicity against malignant cells while demonstrating reduced toxicity towards non-malignant cells .

Case Study 2: Molecular Docking Studies

Molecular docking analyses have been conducted to understand the interaction mechanisms of this compound with various biological targets. These studies confirmed that it can effectively bind to specific receptors involved in disease pathways, which is crucial for optimizing its therapeutic potential.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-2,6-bis(2-methylphenyl)piperidin-4-one is primarily based on its ability to interact with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Piperidin-4-one Derivatives

Key Observations:

- Aryl Group Influence :

- Conformational Flexibility :

Key Observations:

Table 3: Antimicrobial Activity of Selected Derivatives

Key Observations:

Biological Activity

3,5-Dimethyl-2,6-bis(2-methylphenyl)piperidin-4-one is a piperidine derivative with significant biological activity. This compound, classified under piperidinones, has garnered attention for its potential therapeutic applications in various medical fields, including oncology and neurology. The compound's unique structure contributes to its diverse biological properties, which are the focus of this article.

Chemical Structure and Properties

The molecular formula of this compound is , indicating a complex arrangement of carbon, hydrogen, and nitrogen atoms. The compound features two 2-methylphenyl groups at the 2 and 6 positions and methyl groups at the 3 and 5 positions of the piperidine ring.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C19H25N |

| Molecular Weight | 281.42 g/mol |

| IUPAC Name | This compound |

| CAS Number | 151454-13-6 |

Synthesis

The synthesis of this compound typically involves a Mannich reaction , which combines an aldehyde (in this case, 2-methylbenzaldehyde), a ketone (acetone), and an amine (ammonium acetate) under reflux conditions. This method is notable for its efficiency in forming piperidinones.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit antitumor properties . For instance, studies have shown that derivatives can induce apoptosis in cancer cell lines. A notable study demonstrated that a related compound exhibited cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in inducing apoptosis .

Neuropharmacological Effects

The piperidine moiety is known for its ability to interact with neurotransmitter systems. Compounds like this compound may modulate neurotransmitter activity, suggesting potential applications in treating neurological disorders such as depression or anxiety .

Antioxidant and Anti-inflammatory Properties

In addition to its antitumor effects, research has highlighted the antioxidant and anti-inflammatory properties of piperidine derivatives. These activities are crucial for reducing oxidative stress and inflammation-related diseases .

Molecular docking studies reveal that this compound can bind effectively to specific receptors or enzymes involved in disease pathways. This binding affinity is essential for understanding its therapeutic potential and optimizing efficacy.

Key Biological Targets

Case Studies

- Cytotoxicity Study : In vitro studies demonstrated that derivatives of this compound induced significant cytotoxicity in various cancer cell lines compared to standard chemotherapeutics.

- Neuropharmacological Evaluation : Animal models showed promising results in reducing anxiety-like behaviors when treated with this compound.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for 3,5-Dimethyl-2,6-bis(2-methylphenyl)piperidin-4-one?

Methodological Answer: The compound can be synthesized via acid-catalyzed condensation of substituted benzaldehydes with piperidin-4-one derivatives. Key steps include:

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- 1H NMR : Identify aromatic protons (δ 7.6–7.8 ppm) and methyl groups (δ 2.1–2.5 ppm). Compare with reference spectra of structurally similar piperidinones .

- Mass Spectrometry (EI) : Look for molecular ion peaks (e.g., m/z 411 for analogous compounds) and fragmentation patterns (e.g., loss of methyl groups or aryl fragments) .

- Elemental Analysis : Validate purity by comparing calculated vs. observed C/H/N ratios (e.g., C 61.32% theoretical vs. 61.22% observed) .

Q. How should researchers handle safety concerns during synthesis?

Methodological Answer:

Q. What chromatographic methods are suitable for purity assessment?

Methodological Answer:

- HPLC : Use a C18 column with methanol/sodium acetate buffer (pH 4.6) mobile phase (65:35 v/v) .

- Validate system suitability with retention time reproducibility (<2% RSD) and peak symmetry .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound?

Methodological Answer:

Q. How to resolve discrepancies between experimental and computational structural data?

Methodological Answer:

Q. What factorial design approaches improve yield optimization?

Methodological Answer:

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

Q. What strategies address solubility challenges in biological assays?

Methodological Answer:

Q. How to validate synthetic intermediates for regulatory compliance?

Methodological Answer:

- Follow ICH Q3A guidelines: Use reference standards (e.g., USP/EP impurities) to quantify byproducts via HPLC-MS .

- Document process-related impurities (e.g., unreacted 2-methylbenzaldehyde) with ≤0.15% thresholds .

Methodological Notes

- Data Contradiction Analysis : Replicate experiments under controlled conditions (e.g., inert atmosphere) to isolate environmental variables .

- Advanced Characterization : Pair X-ray crystallography with Hirshfeld surface analysis to study intermolecular interactions .

- AI Integration : Implement COMSOL Multiphysics for reaction simulation, optimizing heat/mass transfer parameters .

For further guidance, consult peer-reviewed protocols from Advanced Synthesis & Catalysis on efficient synthetic methodologies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.